Tetra-O-acetyl Iopromide
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Overview
Description
Tetra-O-acetyl Iopromide is a chemical compound with the molecular formula C26H29D3I3N3O12 . It contains a total of 76 bonds, including 44 non-H bonds, 13 multiple bonds, 19 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 esters (aliphatic), 1 secondary amide (aliphatic), 1 secondary amide (aromatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
This compound-d3 contains a total of 76 bonds; 44 non-H bond(s), 13 multiple bond(s), 19 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 4 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 secondary amide(s) (aromatic), and 1 ether(s) (aliphatic) .Scientific Research Applications
Phytoremediation with Aquatic Macrophytes : A study by Cui, de Angelis, and Schröder (2017) explored the use of Typha latifolia in phytoremediation to remove Iopromide from wastewater. They found significant uptake and transformation of Iopromide in the plant, suggesting a potential environmental application in treating contaminated water (Cui, de Angelis, & Schröder, 2017).
Biodegradation in Activated Sludge : Research by Batt, Kim, and Aga (2006) demonstrated enhanced biodegradation of Iopromide in nitrifying activated sludge. This suggests a role for nitrifying bacteria in wastewater treatment processes to effectively remove Iopromide and similar compounds (Batt, Kim, & Aga, 2006).
Use of Graphene Oxide in Biotransformation : A 2017 study by Toral-Sánchez et al. found that graphene oxide and partially reduced graphene oxide can act as redox mediators to enhance the biotransformation of Iopromide under methanogenic and sulfate-reducing conditions. This points to the potential of tailored nanomaterials in improving the degradation of recalcitrant pollutants like Iopromide in wastewater treatment systems (Toral-Sánchez et al., 2017).
Advanced Oxidation Processes : Keen, Love, Aga, and Linden (2016) investigated the biodegradability of Iopromide products following UV/H₂O₂ advanced oxidation. They found that this process could create biodegradable products from Iopromide, offering an efficient method for its removal in water treatment processes (Keen, Love, Aga, & Linden, 2016).
Electron Beam Irradiation for Degradation : A study by Kwon et al. (2012) explored the removal of Iopromide using electron beam irradiation. Their findings suggest that this technology is effective for degrading Iopromide, especially when combined with certain chemical agents (Kwon et al., 2012).
Mechanism of Action
Target of Action
Tetra-O-acetyl Iopromide is a derivative of Iopromide, which is a low osmolar, non-ionic X-ray contrast agent . The primary target of Iopromide is the blood vessels in the flow path of the contrast agent . It functions by opacifying these blood vessels, allowing for radiographic visualization of internal structures .
Mode of Action
The mode of action of this compound is likely similar to that of Iopromide. As a contrast agent, it interacts with its targets (blood vessels) by opacifying them . This opacification results in the enhancement of the contrast in radiographic images, allowing for better visualization of the internal structures until significant hemodilution occurs .
Biochemical Pathways
It’s known that the deacetylation of acetylated methyl glycoside, such as this compound, can be carried out by certain enzymes like cellulose acetate esterase . This process involves the rapid deacetylation at specific positions of the glycoside to generate various products .
Pharmacokinetics
Iopromide is known to be used for intravascular administration, indicating that it’s well-absorbed and distributed in the body . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
The primary result of this compound’s action is the enhancement of radiographic images. By opacifying blood vessels, it allows for better visualization of internal structures during various types of imaging tests . This can aid in the diagnosis and monitoring of various medical conditions.
Biochemical Analysis
Biochemical Properties
It is known that it is used in proteomics research , suggesting that it may interact with proteins and other biomolecules
Cellular Effects
Iodinated X-ray contrast media, a group that includes compounds similar to Tetra-O-acetyl Iopromide, have been found to have effects on various types of cells and cellular processes . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
Iodinated X-ray contrast media, a group that includes compounds similar to this compound, have been found to undergo transformation over time in complex physical, chemical, and biological processes . This suggests that this compound may also exhibit changes in its effects over time, including changes in stability, degradation, and long-term effects on cellular function.
Properties
IUPAC Name |
[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoyl]amino]propyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZHCBDXXCGMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32I3N3O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728854 |
Source
|
Record name | 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-70-1 |
Source
|
Record name | 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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